molecular formula C17H24N4S B14100998 4-((3-(azepan-1-yl)propyl)amino)quinazoline-2(1H)-thione

4-((3-(azepan-1-yl)propyl)amino)quinazoline-2(1H)-thione

Cat. No.: B14100998
M. Wt: 316.5 g/mol
InChI Key: RJHCGMGXWOHKHL-UHFFFAOYSA-N
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Description

4-((3-(azepan-1-yl)propyl)amino)quinazoline-2(1H)-thione is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazoline core with a thione group at the second position and a 3-(azepan-1-yl)propylamino substituent at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(azepan-1-yl)propyl)amino)quinazoline-2(1H)-thione typically involves multi-step organic reactions

    Preparation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

    Introduction of Thione Group: The thione group can be introduced by reacting the quinazoline derivative with Lawesson’s reagent or phosphorus pentasulfide in an inert solvent like toluene or xylene.

    Attachment of 3-(azepan-1-yl)propylamino Substituent: The final step involves the nucleophilic substitution reaction where the quinazoline-thione intermediate is reacted with 3-(azepan-1-yl)propylamine under basic conditions, typically using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3-(azepan-1-yl)propyl)amino)quinazoline-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced to dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, sodium hydride or potassium carbonate as base, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-((3-(azepan-1-yl)propyl)amino)quinazoline-2(1H)-thione has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((3-(azepan-1-yl)propyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation, apoptosis, and other cellular processes. The thione group may also contribute to its binding affinity and specificity by forming hydrogen bonds or coordinating with metal ions in the active site.

Comparison with Similar Compounds

Similar Compounds

    4-aminoquinazoline-2(1H)-thione: Lacks the 3-(azepan-1-yl)propylamino substituent, resulting in different biological activities.

    4-(methylamino)quinazoline-2(1H)-thione: Contains a simpler methylamino group instead of the 3-(azepan-1-yl)propylamino group.

    4-(2-(piperidin-1-yl)ethylamino)quinazoline-2(1H)-thione: Features a piperidine ring instead of the azepane ring.

Uniqueness

4-((3-(azepan-1-yl)propyl)amino)quinazoline-2(1H)-thione is unique due to the presence of the 3-(azepan-1-yl)propylamino substituent, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its pharmacokinetic properties, such as solubility and metabolic stability, making it a promising candidate for further development in medicinal chemistry.

Properties

Molecular Formula

C17H24N4S

Molecular Weight

316.5 g/mol

IUPAC Name

4-[3-(azepan-1-yl)propylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C17H24N4S/c22-17-19-15-9-4-3-8-14(15)16(20-17)18-10-7-13-21-11-5-1-2-6-12-21/h3-4,8-9H,1-2,5-7,10-13H2,(H2,18,19,20,22)

InChI Key

RJHCGMGXWOHKHL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCCNC2=NC(=S)NC3=CC=CC=C32

Origin of Product

United States

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